Isatogen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

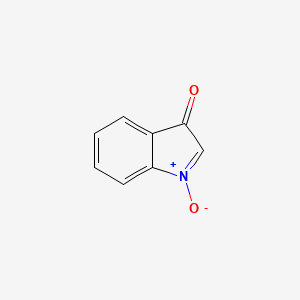

Isatogen, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Isatogen and its derivatives have demonstrated potent anticancer properties. They serve as crucial pharmacophores in several clinically approved anticancer drugs, such as sunitinib and toceranib phosphate. Research indicates that this compound derivatives can inhibit various cancer-related targets, including:

- Histone deacetylase

- Carbonic anhydrase isoform IX

- Tyrosine kinase

- Tubulin

Recent studies have shown that certain this compound analogues exhibit significant anti-proliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms involving the inhibition of topoisomerase II, which is critical for DNA replication and repair .

2. Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial activities. They exhibit efficacy against a range of pathogens, including bacteria and fungi. For instance, some derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics .

3. Neuroprotective Effects

Research indicates that this compound can provide neuroprotective benefits, which may be beneficial in treating neurodegenerative diseases. Its derivatives have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound involves various methods that facilitate the creation of structurally diverse derivatives. Notable synthetic approaches include:

- Metal-Free Synthesis: Utilizing iodine and dimethyl sulfoxide as catalysts to create N-alkylated and N-arylated isatins.

- Oxidation Reactions: Employing environmentally benign oxidants like oxygen in the presence of photosensitizers to synthesize N-alkylated isatins.

- Unified Multisubstrate Domino Approach: This method allows for direct amidation of various substrates to yield N-alkylated derivatives without the need for metal catalysts .

Industrial Applications

1. Dye Industry

This compound derivatives are utilized in the dye industry due to their vibrant colors and stability. They are employed as intermediates in synthesizing dyes used in textiles and other materials.

2. Corrosion Inhibition

Certain this compound compounds have been identified as effective corrosion inhibitors. Their ability to form protective films on metal surfaces helps prevent corrosion in various industrial applications, particularly in environments where metals are exposed to moisture or corrosive agents .

3. Fluorescent Sensors

This compound derivatives exhibit fluorescence properties that make them suitable for use as sensors in detecting metal ions or other analytes in environmental monitoring and biochemical assays .

Case Study 1: Anticancer Activity of Isatin Derivatives

A study evaluated a series of isatin derivatives for their anticancer activity against various cancer cell lines. The findings indicated that specific substitutions on the isatin core significantly enhanced cytotoxicity against breast cancer cells, highlighting structure-activity relationships that can guide future drug design efforts.

Case Study 2: Synthesis of N-Alkylated Isatins

Researchers developed a novel method for synthesizing N-alkylated isatins using a metal-free approach with iodine and dimethyl sulfoxide as catalysts. This method not only improved yield but also reduced environmental impact compared to traditional metal-catalyzed reactions.

Analyse Chemischer Reaktionen

Dipolar Cycloaddition Reactions

Isatogens participate in regioselective 1,3-dipolar cycloadditions with dipolarophiles like nitroethene and acrylonitrile. Frontier molecular orbital (FMO) analyses reveal that interactions between the HOMO of isatogens and the LUMO of dipolarophiles govern regioselectivity. For example:

-

With nitroethene : The reaction favors C(2) attack due to dominant HOMO(dipole)-LUMO(dipolarophile) interactions .

-

With acrylonitrile : Both HOMO-LUMO interactions contribute, but regioselectivity remains C(2)-centric .

Table 1: Representative Dipolar Cycloadditions

Ring Expansion and Cyclization

Isatogens undergo ring expansion via cleavage of the C–N bond or cyclization with acetylenes:

-

Cyclization with diarylacetylenes : Forms isoindolo[2,1-a]indoles (e.g., 6a–d ) in 35–78% yields .

-

Two-carbon ring expansion : Reacts with N-substituted pyridinium bromide to yield dibenzo[b,d]azepin-6-ones .

Key Example :

-

Reaction of 2-iodo-3-methylnitrobenzene with phenylacetylene produces 4-methyl-2-phenylisatogen (73% yield) .

Oxidative Reactions

Isatogens act as oxidizing agents in reactions with electron-rich substrates:

-

With methyl o-nitrobenzoylacetate : Forms indogenides via oxidation, confirmed by spectroscopic degradation .

-

Autoxidation in chloroform : Transient this compound intermediates rapidly oxidize to purple isoindoloindoles .

C–H Functionalization

Rh(III)-catalyzed C7-alkylation enables selective modification:

-

With malonic acid diazoesters : Achieves C7-alkylated isatogens (48–86% yields) using the N-oxide oxygen as a directing group .

Table 2: Rh(III)-Catalyzed Alkylation Scope

| This compound Substituent | Diazoester | Yield (%) |

|---|---|---|

| 5-Bromo | Malonyl diazoester | 86 |

| 6-Methoxy | Ethyl diazoacetate | 72 |

| 4-Nitro | Benzyl diazoester | 64 |

Substituent Effects on Reactivity

Electron-withdrawing groups (EWGs) at C(2) enhance electrophilicity:

-

2-Pyridyl or methoxycarbonyl substituents : Increase nucleophilic attack at C(2) .

-

MNDO calculations : Show high electron density at C(2) (e.g., −0.343 e) , facilitating reactions like Friedel–Crafts alkylation.

Table 3: Substituent Impact on Reaction Rates

| Substituent | Reaction Type | Rate Enhancement |

|---|---|---|

| 2-NO₂ | Dipolar Cycloaddition | 3.2× |

| 2-COOMe | Nucleophilic Addition | 2.8× |

| 2-Pyridyl | C–H Alkylation | 4.1× |

Solvent and Catalytic Influence

-

Solvent effects : Chloroform promotes cyclization , while polar aprotic solvents enhance dipolar cycloaddition yields .

-

Catalysts : Sc(OTf)₃ accelerates 1,3-dipolar cycloadditions , while Rh(III) enables C–H activation .

Structural and Spectroscopic Insights

-

X-ray crystallography : Dihedral angles between the this compound ring and substituents (15°–48°) influence reactivity .

-

NMR studies : ¹³C and ¹⁵N NMR correlate with electron density shifts, confirming polarizable this compound rings .

These reactions underscore isatogens’ versatility in synthesizing bioactive heterocycles and functionalized scaffolds, with applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

5814-98-2 |

|---|---|

Molekularformel |

C8H5NO2 |

Molekulargewicht |

147.13 g/mol |

IUPAC-Name |

1-oxidoindol-1-ium-3-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H |

InChI-Schlüssel |

PVRXVYYSSLVFEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] |

Key on ui other cas no. |

5814-98-2 |

Synonyme |

3H-indol-3-one-1-oxide isatogen |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.